Cas no 2803863-04-7 (1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazole hydrochloride)

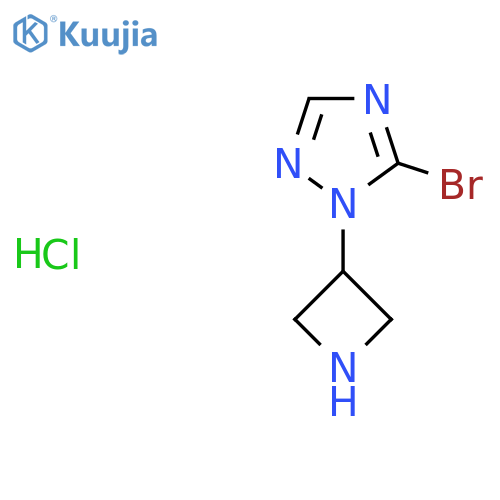

2803863-04-7 structure

商品名:1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazole hydrochloride

1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazole hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazole hydrochloride

- EN300-37442014

- 2803863-04-7

-

- インチ: 1S/C5H7BrN4.ClH/c6-5-8-3-9-10(5)4-1-7-2-4;/h3-4,7H,1-2H2;1H

- InChIKey: NMYNNQLBQMFNNI-UHFFFAOYSA-N

- ほほえんだ: BrC1=NC=NN1C1CNC1.Cl

計算された属性

- せいみつぶんしりょう: 237.96209g/mol

- どういたいしつりょう: 237.96209g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 127

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.7Ų

1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazole hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37442014-10.0g |

1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazole hydrochloride |

2803863-04-7 | 95.0% | 10.0g |

$3683.0 | 2025-03-16 | |

| Enamine | EN300-37442014-0.05g |

1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazole hydrochloride |

2803863-04-7 | 95.0% | 0.05g |

$200.0 | 2025-03-16 | |

| Aaron | AR028Y1R-2.5g |

1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazolehydrochloride |

2803863-04-7 | 95% | 2.5g |

$2335.00 | 2025-02-17 | |

| Aaron | AR028Y1R-100mg |

1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazolehydrochloride |

2803863-04-7 | 95% | 100mg |

$435.00 | 2025-02-17 | |

| Aaron | AR028Y1R-250mg |

1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazolehydrochloride |

2803863-04-7 | 95% | 250mg |

$610.00 | 2025-02-17 | |

| Aaron | AR028Y1R-50mg |

1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazolehydrochloride |

2803863-04-7 | 95% | 50mg |

$300.00 | 2025-02-17 | |

| Aaron | AR028Y1R-10g |

1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazolehydrochloride |

2803863-04-7 | 95% | 10g |

$5090.00 | 2023-12-15 | |

| 1PlusChem | 1P028XTF-10g |

1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazolehydrochloride |

2803863-04-7 | 95% | 10g |

$4614.00 | 2024-05-07 | |

| Enamine | EN300-37442014-5.0g |

1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazole hydrochloride |

2803863-04-7 | 95.0% | 5.0g |

$2485.0 | 2025-03-16 | |

| Enamine | EN300-37442014-0.25g |

1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazole hydrochloride |

2803863-04-7 | 95.0% | 0.25g |

$425.0 | 2025-03-16 |

1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazole hydrochloride 関連文献

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

2803863-04-7 (1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazole hydrochloride) 関連製品

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 4770-00-7(3-cyano-4-nitroindole)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬